(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate
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Overview
Description
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate is an optically active form of idonate with the L-configuration. It is a key intermediate in the biosynthesis of tartaric acid, particularly in grape berries. The compound plays a significant role in various biochemical pathways, especially in the metabolism of ascorbic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate can be synthesized through the reduction of 2-keto-L-gulonic acid using the enzyme 2-keto-L-gulonic acid reductase. This reaction typically requires NADPH as a cofactor . Another method involves the oxidation of L-idonic acid to produce 5-keto-D-gluconic acid, catalyzed by this compound 5-dehydrogenase .
Industrial Production Methods
Escherichia coli and other microorganisms can be genetically engineered to express the necessary enzymes for the production of this compound from glucose or other precursors .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to 5-keto-D-gluconic acid using this compound 5-dehydrogenase.
Reduction: The reduction of 2-keto-L-gulonic acid to this compound is catalyzed by 2-keto-L-gulonic acid reductase.
Common Reagents and Conditions
Oxidation: Requires NAD+ or NADP+ as cofactors.
Reduction: Requires NADPH as a cofactor.
Major Products
Oxidation: Produces 5-keto-D-gluconic acid.
Reduction: Produces this compound from 2-keto-L-gulonic acid.
Scientific Research Applications
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate has several scientific research applications:
Mechanism of Action
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects through its role in the biosynthesis of tartaric acid. The enzyme this compound 5-dehydrogenase catalyzes the oxidation of this compound to 5-keto-D-gluconic acid, which is a crucial step in the pathway . This pathway involves several molecular targets, including NAD+ and NADP+ as cofactors .
Comparison with Similar Compounds
Similar Compounds
D-idonate: Another form of idonate with a different configuration.
2-keto-L-gulonic acid: A precursor in the synthesis of (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate.
L-idonic acid: An intermediate in the oxidation of this compound to 5-keto-D-gluconic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of tartaric acid, particularly in grape berries.
Properties
Molecular Formula |
C6H11O7- |
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Molecular Weight |
195.15 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1 |
InChI Key |
RGHNJXZEOKUKBD-SKNVOMKLSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Synonyms |
idonic acid L-idonate L-idonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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